N-(2,4-difluorophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide
Description
N-(2,4-difluorophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide is a synthetic compound featuring a benzisothiazole 1,1-dioxide core linked to a propanamide chain substituted with a 2,4-difluorophenyl group. The 2,4-difluorophenyl moiety enhances lipophilicity and metabolic stability, while the benzisothiazole dioxo group may contribute to hydrogen bonding and electrostatic interactions in biological systems .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O4S/c17-10-5-6-13(12(18)9-10)19-15(21)7-8-20-16(22)11-3-1-2-4-14(11)25(20,23)24/h1-6,9H,7-8H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZSCUOCYUJWJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=C(C=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
- Molecular Formula : C15H10F2N2O4S
- Molecular Weight : 352.31 g/mol
- CAS Number : [Not explicitly provided in the results]
Synthesis
The synthesis of the compound involves the reaction of 2,4-difluorophenyl derivatives with 1,1-dioxido-3-oxo-1,2-benzisothiazol derivatives. The synthetic pathway typically includes the use of solvents like DMF (N,N-Dimethylformamide) and catalysts such as triethylamine. The yield for such reactions can vary but is reported to be between 40% to 60% for similar compounds in the literature .
Antioxidant Activity
Recent studies have demonstrated that derivatives similar to this compound exhibit significant antioxidant properties. For instance, compounds with similar structures showed IC50 values for DPPH radical scavenging ranging from 0.165 mM to 0.191 mM, indicating strong radical scavenging activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene) .
Cytotoxic Activity
Cytotoxicity assays against various cancer cell lines (e.g., LoVo and HCT-116) revealed that certain derivatives exhibited potent antiproliferative effects. For example:
| Compound | Cell Line | Viability (%) |
|---|---|---|
| 3a | LoVo | 23.5 ± 1.5 |
| 3f | HCT-116 | 22.7 ± 2.1 |
| 5a | LoVo | 26.8 ± 1.3 |
These results indicate that the most active derivatives significantly reduced cell viability, suggesting a potential for inducing apoptosis through modulation of apoptosis regulators such as Bax and Bcl-2 .
The mechanism underlying the biological activity of this compound likely involves:
- Inhibition of Enzymes : Similar compounds have been found to inhibit key enzymes involved in cancer metabolism and progression.
- Induction of Apoptosis : Studies indicated that these compounds could activate both intrinsic and extrinsic apoptosis pathways by upregulating initiator caspases (caspases -8 and -9) and executioner caspase -3 .
Case Studies
Several studies have highlighted the efficacy of benzisothiazole derivatives in treating various conditions:
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(2,4-difluorophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide is , with a molecular weight of approximately 352.31 g/mol. The compound features a benzisothiazole moiety which is significant for its biological activity.
Antifungal Activity
Research has demonstrated that compounds similar to this compound exhibit notable antifungal properties. A study highlighted the synthesis of related benzisothiazole derivatives that showed significant antifungal activity against various strains of Candida and Aspergillus species. For instance:
- Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported as low as 0.12 µg/mL against Candida albicans, indicating potent antifungal efficacy comparable to established antifungal agents like itraconazole and fluconazole .
Potential in Cancer Therapy
The unique structure of this compound suggests potential applications in cancer therapy. Compounds containing benzisothiazole derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Further research into this compound could explore its efficacy against various cancer cell lines.
Environmental Applications
Benzisothiazole derivatives are also recognized for their role as environmental contaminants and their potential impact on aquatic life. Understanding the toxicity levels and environmental behavior of this compound is crucial for assessing its environmental safety and regulatory compliance .
Summary Table of Applications
| Application | Details |
|---|---|
| Antifungal Activity | Effective against Candida and Aspergillus species with low MIC values (0.12 µg/mL). |
| Antibacterial Activity | Potential to inhibit bacterial growth; further studies needed for specific effects. |
| Cancer Therapy | Possible apoptosis induction in cancer cells; requires more research for validation. |
| Environmental Impact | Toxicity assessments necessary due to potential effects on aquatic ecosystems. |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound shares structural similarities with derivatives bearing variations in the aromatic substituent on the propanamide chain. Key analogs include:
Key Observations :
- Lipophilicity : The trifluoromethyl group in significantly increases logP, favoring membrane permeability.
- Solubility : Methoxy-substituted analogs (e.g., ) exhibit improved aqueous solubility compared to fluorinated or acetylated derivatives.
- Metabolic Stability : Fluorinated derivatives (e.g., the target compound) resist oxidative metabolism, while acetylated analogs () may undergo hydrolysis or conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
